molecular formula C10H6F4N2S B14023442 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine

5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14023442
M. Wt: 262.23 g/mol
InChI Key: SBZCEABCOJLGHG-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a fluorinated phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with appropriate amines. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different thiazole-based compounds .

Scientific Research Applications

5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The thiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other similar compounds. This unique structure contributes to its higher stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C10H6F4N2S

Molecular Weight

262.23 g/mol

IUPAC Name

5-[5-fluoro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6F4N2S/c11-5-1-2-7(10(12,13)14)6(3-5)8-4-16-9(15)17-8/h1-4H,(H2,15,16)

InChI Key

SBZCEABCOJLGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(S2)N)C(F)(F)F

Origin of Product

United States

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